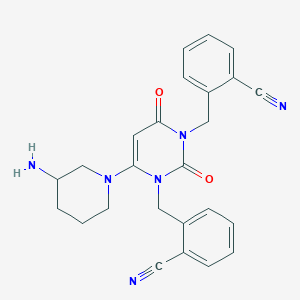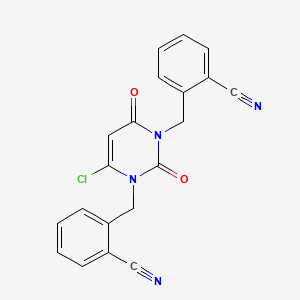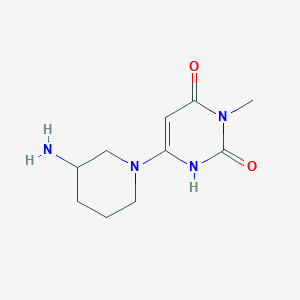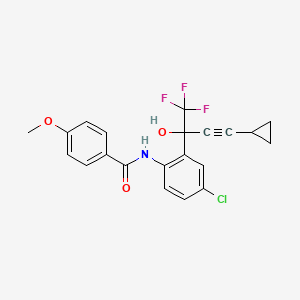
Efavirenz Benzoylaminoalcohol Impurity
Übersicht
Beschreibung
Efavirenz Benzoylaminoalcohol Impurity is a compound with the molecular formula C21H17ClF3NO3 . It is an impurity arising in the synthesis of Efavirenz . Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .
Synthesis Analysis
The benzoylaminoalcohol impurity is a byproduct formed during Efavirenz synthesis as a result of the Friedel–Crafts acylation of a benzene ring with acetic anhydride. More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The IUPAC name of Efavirenz Benzoylaminoalcohol Impurity is N - [4-chloro-2- (4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide . Its molecular weight is 423.8 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Efavirenz Benzoylaminoalcohol Impurity include a molecular weight of 423.8 g/mol, XLogP3-AA of 5.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 423.0849056 g/mol, monoisotopic mass of 423.0849056 g/mol, topological polar surface area of 58.6 Ų, heavy atom count of 29, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
Trace Level Quantification
- Study 1: Efavirenz and its degradation impurity, AMCOL, have been analyzed using a highly sensitive LC–MS/MS method for trace level quantification. This is crucial for risk assessment and impurity comparison with commercial products (Jaishetty et al., 2015).
Impurity Preparation and Analysis
- Study 2: A procedure to obtain and purify degradation products of Efavirenz, including amino alcohol, is described. This is significant for chromatographic purity analysis of Efavirenz drug substances and tablets (Ribeiro et al., 2007).
LC-MS/MS Method for Genotoxic Impurities
- Study 3: A novel LC-MS/MS method was developed for ultra-trace analysis of Efavirenz-related genotoxic impurities. This method is specific, sensitive, and accurate for monitoring these impurities (Vadlamani & Ravindhranath, 2020).
Quantum Chemical and Experimental Studies
- Study 4: Efavirenz's structural and spectral characteristics were examined using Raman spectroscopy and quantum chemistry, contributing to a deeper understanding of its molecular properties (Mishra et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQIJMIAFKHTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Efavirenz Benzoylaminoalcohol Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




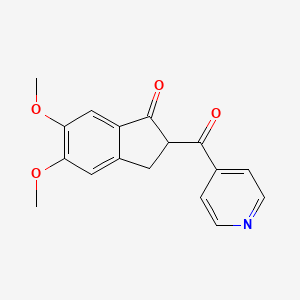


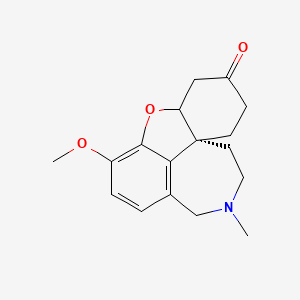
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
